

Structural Characterization of 3,5-Dichloro-2-methoxypyridine: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dichloro-2-methoxypyridine

Cat. No.: B181413

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Disclaimer: This document provides a comprehensive overview of the structural characterization of **3,5-Dichloro-2-methoxypyridine**. Due to the limited availability of published experimental data for this specific compound in peer-reviewed literature, this guide utilizes predicted spectroscopic data based on the analysis of analogous compounds and established principles of chemical spectroscopy. The experimental protocols provided are generalized best practices for the characterization of similar chlorinated pyridine derivatives.

Introduction

3,5-Dichloro-2-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative. Such compounds are of significant interest to researchers in medicinal chemistry and materials science due to their potential as versatile intermediates in the synthesis of more complex molecules. The precise structural elucidation of these building blocks is critical for ensuring the desired outcome of subsequent reactions and for the unambiguous characterization of final products. This technical guide outlines the key analytical techniques and expected results for the comprehensive structural characterization of **3,5-Dichloro-2-methoxypyridine**.

Physicochemical Properties

A summary of the key physicochemical properties of **3,5-Dichloro-2-methoxypyridine** is presented in Table 1.

Property	Value
Molecular Formula	C ₆ H ₅ Cl ₂ NO
Molecular Weight	178.02 g/mol
Appearance	Predicted to be a colorless to light yellow solid or liquid
IUPAC Name	3,5-Dichloro-2-methoxypyridine
CAS Number	Not assigned

Spectroscopic Characterization

The primary methods for the structural elucidation of **3,5-Dichloro-2-methoxypyridine** are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.

The predicted ¹H NMR spectrum of **3,5-Dichloro-2-methoxypyridine** in a deuterated solvent such as chloroform-d (CDCl₃) is expected to show two signals for the aromatic protons and one signal for the methoxy group protons.

Predicted Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~ 7.9 - 8.1	Doublet	1H	H-6
~ 7.2 - 7.4	Doublet	1H	H-4
~ 4.0	Singlet	3H	-OCH ₃

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals corresponding to the five carbon atoms of the pyridine ring and one signal for the methoxy

group carbon.

Predicted Chemical Shift (δ , ppm)	Assignment
~ 160 - 165	C-2
~ 145 - 150	C-6
~ 135 - 140	C-4
~ 125 - 130	C-5
~ 115 - 120	C-3
~ 55 - 60	-OCH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for **3,5-Dichloro-2-methoxypyridine** are summarized in Table 3. Aromatic compounds show a characteristic C-H stretching absorption at 3030 cm^{-1} and a series of peaks in the 1450 to 1600 cm^{-1} range.[\[1\]](#)[\[2\]](#)

Wavenumber (cm^{-1})	Vibration Type
3000 - 3100	Aromatic C-H stretch
2850 - 2960	-CH ₃ stretch (methoxy)
1550 - 1600	C=N and C=C stretching (pyridine ring)
1400 - 1500	C=C stretching (pyridine ring)
1250 - 1300	Asymmetric C-O-C stretch (aryl ether)
1000 - 1050	Symmetric C-O-C stretch (aryl ether)
700 - 850	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3,5-Dichloro-4-methylpyridine, a similar compound, the molecular ion peak (M^+) is observed at m/z 161, with a characteristic isotopic pattern for two chlorine atoms (^{35}Cl and ^{37}Cl) present with peaks at M , $M+2$, and $M+4$ in an approximate ratio of 9:6:1.[3]

m/z Value	Interpretation
177/179/181	$[M]^+$, Molecular ion peak with characteristic isotopic pattern for two chlorine atoms.
162/164/166	$[M - \text{CH}_3]^+$
149/151	$[M - \text{CO}]^+$ or $[M - \text{N}_2]^+$ (from rearrangement)
114	$[M - 2\text{Cl}]^+$ or $[M - \text{HCl} - \text{Cl}]^+$

Experimental Protocols

The following are generalized experimental protocols for the structural characterization of **3,5-Dichloro-2-methoxypyridine**.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of the sample.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition (400 MHz Spectrometer):

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16
- Relaxation Delay: 1.0 s

- Acquisition Time: 4.0 s
- Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition (100 MHz Spectrometer):

- Pulse Program: Proton-decoupled pulse sequence.
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.0 s
- Spectral Width: -10 to 220 ppm

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film for Liquid Samples):

- Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Gently press the plates together to form a thin film.

Sample Preparation (KBr Pellet for Solid Samples):

- Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle.
- Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
- Scan Range: 4000 - 400 cm⁻¹.
- Number of Scans: 16

- Resolution: 4 cm⁻¹

Mass Spectrometry

Sample Introduction:

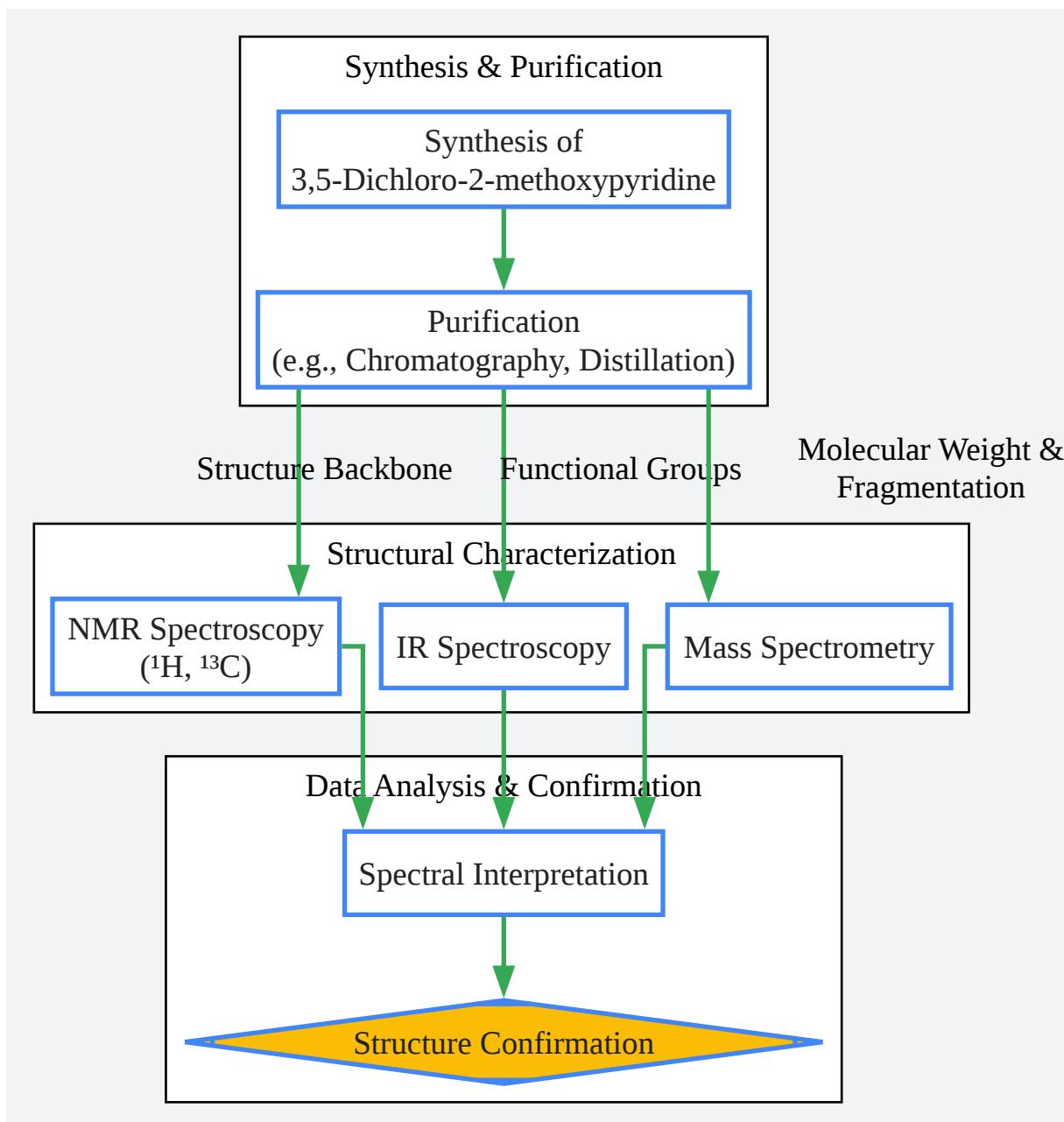
- Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) via direct infusion or coupled with a gas chromatograph (GC-MS).

Data Acquisition (Electron Ionization - EI):

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Mass Range: m/z 40 - 400.
- Ion Source Temperature: 200 - 250 °C.

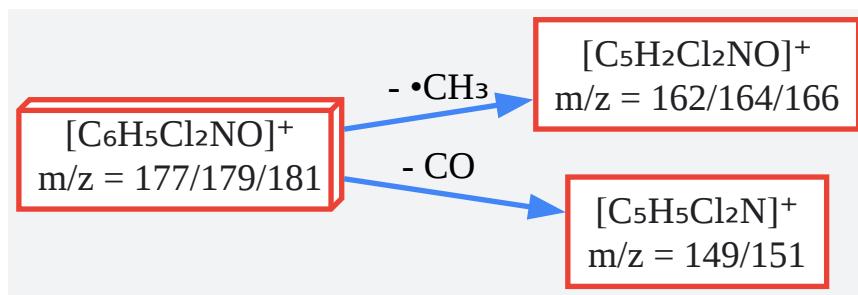
Visualizations

The following diagrams illustrate the general workflows and predicted fragmentation for the structural characterization of **3,5-Dichloro-2-methoxypyridine**.



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Caption: General workflow for the synthesis, purification, and structural characterization of **3,5-Dichloro-2-methoxypyridine**.



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Caption: Predicted major fragmentation pathways for **3,5-Dichloro-2-methoxypyridine** in electron ionization mass spectrometry.

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